4-AP has been investigated for its antimicrobial properties, particularly against bacteria. Studies have shown its effectiveness in inhibiting the growth of various bacterial strains, including Pseudomonas aeruginosa, a common cause of hospital-acquired infections []. The mechanism of action is believed to involve interfering with the synthesis of proteins and nucleic acids essential for bacterial growth [].
Research suggests that 4-AP might play a role in bone regeneration. In vitro studies have demonstrated its ability to stimulate the proliferation and differentiation of osteoblasts, the cells responsible for bone formation []. However, further investigation is needed to understand its potential therapeutic applications in bone diseases.
-AP is also being explored for its potential applications in other areas, including:
(4-Aminophenyl)phosphonic acid is an organic compound characterized by the chemical formula C₆H₈N₁O₃P. It consists of a phosphonic acid group attached to a para-aminophenyl moiety. This compound is notable for its role as a building block in organic synthesis and its potential applications in pharmaceuticals and materials science. The presence of both amino and phosphonic acid functional groups allows for diverse chemical reactivity, making it a valuable intermediate in various
4AP's antimicrobial activity is believed to stem from its interference with protein and nucleic acid synthesis in bacteria []. The phosphonic acid group might bind to and inhibit enzymes called phosphatases, which are crucial for these processes []. The freed amine group could then interact with DNA or RNA, further disrupting their function and hindering bacterial growth []. More research is needed to fully elucidate the exact mechanism.
These reactions highlight its versatility as a reagent in synthetic organic chemistry .
(4-Aminophenyl)phosphonic acid exhibits significant biological activity, particularly as an inhibitor of certain enzymes. It has been studied for its interactions with tyrosyl-DNA phosphodiesterase 1 (TDP1), where it demonstrates binding affinity that influences enzyme activity. This inhibition is crucial for developing therapeutic agents targeting DNA repair mechanisms . Additionally, it has been noted for potential applications in anticancer therapies due to its ability to modulate biological pathways involved in cell proliferation and survival.
Several methods exist for synthesizing (4-Aminophenyl)phosphonic acid:
(4-Aminophenyl)phosphonic acid has several applications across different fields:
Studies have demonstrated that (4-Aminophenyl)phosphonic acid interacts with various biological targets, particularly enzymes involved in DNA repair processes. Its binding mode with TDP1 reveals critical hydrogen bonding interactions that facilitate enzyme inhibition. These interactions are essential for understanding how modifications to this compound can enhance its efficacy as a therapeutic agent . Additionally, research into its interactions with other biomolecules continues to uncover potential new applications.
(4-Aminophenyl)phosphonic acid shares structural and functional similarities with several other compounds. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Phenylphosphonic Acid | Contains a phenyl group | Lacks amino functionality; primarily used as an industrial chemical. |
2-Aminophenylphosphonic Acid | Similar amine and phosphonic structure | Different positioning of the amino group may affect biological activity. |
4-Methylphenylphosphonic Acid | Similar phenolic structure | Methyl substitution may impact solubility and reactivity. |
3-Aminophenylphosphonic Acid | Similar amine and phosphonic structure | Positioning of the amino group alters interaction dynamics with enzymes. |
The uniqueness of (4-Aminophenyl)phosphonic acid lies in its specific para-amino substitution, which enhances its reactivity and selectivity towards biological targets compared to other similar compounds .
(4-Aminophenyl)phosphonic acid exhibits the molecular formula C6H8NO3P with a molecular weight of 173.11 grams per mole [1] [2] [4]. The compound is also identified by its Chemical Abstracts Service number 5337-17-7 and maintains the IUPAC name (4-aminophenyl)phosphonic acid [5] [6]. The canonical SMILES representation is C1=CC(=CC=C1N)P(=O)(O)O, while the InChI key is OAOBMEMWHJWPNA-UHFFFAOYSA-N [1] [7].
Table 1: Molecular Composition Data
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C6H8NO3P | [1] [2] |
Molecular Weight | 173.11 g/mol | [1] [4] |
CAS Number | 5337-17-7 | [5] [6] |
InChI Key | OAOBMEMWHJWPNA-UHFFFAOYSA-N | [1] [7] |
MDL Number | MFCD00010580 | [2] [7] |
The structural configuration of (4-aminophenyl)phosphonic acid consists of a benzene ring with para-substitution of an amino group and a phosphonic acid moiety [1] [5]. In the solid state, the phosphonic acid function exhibits characteristic bond length variations with one phosphorus-oxygen double bond being shorter than the two phosphorus-oxygen single bonds [12]. For methylphosphonic acid as a representative example, the phosphorus-oxygen double bond length measures 1.4993 angstroms, while the two other phosphorus-oxygen bond lengths are 1.5441 and 1.5443 angstroms respectively [12]. The phosphorus-carbon bond length typically measures 1.7586 angstroms [12].
The bond angles at the phosphorus atom range from 103.46 degrees to 112.86 degrees, indicating a distorted tetrahedral geometry around the phosphorus center [12]. The phosphonic acid group demonstrates remarkable stability under normal conditions, though under oxidative conditions the phosphorus-carbon bond can undergo cleavage to produce phosphate [12].
(4-Aminophenyl)phosphonic acid exists as a solid at room temperature, specifically maintaining a crystalline powder form [2] [13] [14]. The compound exhibits a white to light yellow coloration, with some sources indicating a range extending to pale yellow or light orange appearances [13] [15] [25]. The physical state remains stable under standard storage conditions of room temperature, though optimal preservation occurs in cool, dark environments below 15 degrees Celsius [13] [14].
Table 2: Physical State Characteristics
Property | Description | Reference |
---|---|---|
Physical State | Solid | [13] [14] |
Form | Crystalline Powder | [2] [13] |
Color | White to Light Yellow | [13] [15] |
Storage Temperature | Room Temperature (<15°C preferred) | [13] [14] |
The ultraviolet-visible absorption characteristics of (4-aminophenyl)phosphonic acid demonstrate distinctive spectral features attributable to its aromatic amino-substituted structure [5] [7]. Related aminophosphonic acid derivatives exhibit characteristic absorption patterns in aqueous solutions, with spectral features being significantly influenced by pH variations [18]. The compound demonstrates typical aromatic transitions associated with the para-aminobenzene chromophore [18].
(4-Aminophenyl)phosphonic acid exhibits a maximum absorption wavelength at 269 nanometers when measured in hydrochloric acid aqueous solution [5] [7] [13]. This absorption maximum corresponds to the π-π* electronic transition characteristic of the para-aminobenzene system [7] [13]. The specific wavelength measurement was consistently reported across multiple analytical sources, establishing this as the definitive maximum absorption parameter for the compound [5] [13].
(4-Aminophenyl)phosphonic acid demonstrates a well-defined melting point of 245 degrees Celsius [2] [4] [5] [13]. This thermal transition temperature has been consistently reported across multiple analytical sources and represents the temperature at which the compound transitions from solid to liquid phase under standard atmospheric pressure [4] [15]. Some sources indicate a slight variation in the melting point range, with measurements between 242-245 degrees Celsius [8].
The boiling point of (4-aminophenyl)phosphonic acid occurs within the range of 205-208 degrees Celsius under reduced pressure conditions of 1 Torr [5]. This relatively low boiling point under vacuum conditions reflects the compound's thermal behavior under reduced atmospheric pressure [5]. Alternative predictive calculations suggest higher boiling points under standard atmospheric pressure, with estimates reaching 441.4 degrees Celsius at 760 millimeters of mercury [15].
Thermal stability studies of phosphonic acid derivatives reveal that organophosphonate compounds generally maintain structural integrity up to temperatures exceeding 350 degrees Celsius [21]. For related butylphosphonic acid systems, thermal desorption begins at approximately 350 degrees Celsius, with complete decomposition occurring around 500 degrees Celsius [21]. The thermal degradation mechanism primarily involves the breakdown of alkyl chains and organic substituents rather than cleavage of the phosphorus-oxygen bonds to the substrate [21] [24].
Table 3: Thermodynamic Properties
Parameter | Value | Conditions | Reference |
---|---|---|---|
Melting Point | 245°C | Atmospheric Pressure | [2] [4] [5] |
Boiling Point | 205-208°C | 1 Torr | [5] |
Thermal Decomposition | >350°C | Variable | [21] |
Density (Predicted) | 1.5±0.1 g/cm³ | 25°C | [15] |
(4-Aminophenyl)phosphonic acid exhibits limited solubility in common organic solvents, with slight solubility reported in dimethylformamide [26]. The compound demonstrates enhanced solubility in aqueous ammonium hydroxide solutions, with a solubility of 1 milligram per milliliter in 1 molar ammonium hydroxide [26]. The solubility characteristics reflect the compound's zwitterionic nature due to the presence of both acidic phosphonic acid and basic amino functional groups [26].
The compound's solubility behavior is significantly influenced by pH conditions due to the ionizable nature of both functional groups [18]. In acidic conditions, protonation of the amino group occurs, while in basic conditions, deprotonation of the phosphonic acid groups predominates [18]. This pH-dependent solubility behavior makes the compound particularly useful in applications requiring controlled dissolution characteristics [18].
The acid-base behavior of (4-aminophenyl)phosphonic acid is characterized by multiple ionization events corresponding to its various protonatable sites [5] [12]. The compound exhibits a third dissociation constant with a pKa3 value of 7.53 at 25 degrees Celsius [5]. For aromatic phosphonic acids generally, the first pKa typically ranges from 1.1 to 2.3, while the second acidity features a pKa ranging from 5.3 to 7.2 [12].
Comparative analysis with related aminophosphonic compounds indicates that predicted pKa values for similar structures fall around 1.98 [26]. The presence of the electron-donating amino group in the para position influences the acidity of the phosphonic acid moiety through electronic effects [12].
The ionization behavior of (4-aminophenyl)phosphonic acid involves multiple equilibria due to the presence of both acidic phosphonic acid groups and the basic amino functionality [12] [18]. The compound can exist in various ionization states depending on the solution pH, ranging from fully protonated cationic forms in strongly acidic conditions to fully deprotonated anionic forms in strongly basic conditions [18].
At physiological pH values, the compound likely exists as a zwitterion with the amino group protonated and one or both phosphonic acid groups deprotonated [12]. This zwitterionic character contributes to the compound's unique solubility and binding properties [18].
Table 4: Acid-Base Properties
Parameter | Value | Conditions | Reference |
---|---|---|---|
pKa3 | 7.53 | 25°C, Aqueous | [5] |
pKa (Predicted) | 1.98±0.10 | Computational | [26] |
Ionization States | Multiple | pH Dependent | [12] [18] |
Crystallographic investigations of (4-aminophenyl)phosphonic acid and related phosphonic acid compounds reveal distinctive structural features in the solid state [12] [32]. The compound crystallizes in a system that allows for extensive hydrogen bonding networks between the phosphonic acid groups and amino functionalities [12]. These intermolecular interactions significantly influence the solid-state packing and stability of the crystal structure [12].
The crystal structure exhibits characteristic features of organophosphonic acids, including tetrahedral coordination around the phosphorus center with distorted bond angles [12]. The aromatic ring maintains planarity, while the phosphonic acid group adopts a conformation that maximizes intermolecular hydrogen bonding opportunities [12].
Structural analysis techniques including X-ray photoelectron spectroscopy and infrared spectroscopy have been employed to characterize the solid-state behavior of related phosphonic acid compounds [21] [28]. These studies reveal the formation of strong covalent bonding between phosphonic acid groups and various substrates, contributing to the compound's utility in surface modification applications [21].
Irritant